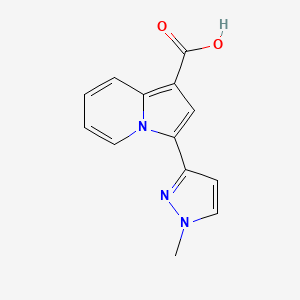![molecular formula C13H15N3O2 B8110599 (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B8110599.png)
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a complex organic compound featuring a pyridine ring, a pyrazole ring, and a tetrahydropyran ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a pyrazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce pyridine alcohols .
科学研究应用
Chemistry
In chemistry, (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. It has demonstrated cytotoxic activities against various cancer cell lines, indicating its potential as an anticancer agent .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of various commercial products .
作用机制
The mechanism of action of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazole ring, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and function, used in cancer research.
Uniqueness
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is unique due to its combination of pyridine, pyrazole, and tetrahydropyran rings.
属性
IUPAC Name |
[2-(pyridin-4-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-7-11-8-18-9-13-12(11)6-16(15-13)5-10-1-3-14-4-2-10/h1-4,6,11,17H,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMGDDMXDCFTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CN(N=C2CO1)CC3=CC=NC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyridin-4-yl-[9-(1,3-thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl]methanone](/img/structure/B8110523.png)
![4-(5-Methylthiophen-2-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8110528.png)
![2-(3-Fluorophenyl)-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8110534.png)
![2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8110544.png)
![2-(4-Chlorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110552.png)
![4-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B8110556.png)
![2-Isopropyl-3-(methoxymethyl)-2,8-diazaspiro[4.5]decane](/img/structure/B8110564.png)
![2-Ethyl-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8110567.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yloxy)-N-methylacetamide](/img/structure/B8110602.png)
![Rel-1-((5Ar,9As)-Octahydropyrido[4,3-F][1,4]Oxazepin-4(5H)-Yl)Ethanone](/img/structure/B8110603.png)
![7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine](/img/structure/B8110611.png)

![N-((5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepin-3-Yl)Methyl)Acetamide](/img/structure/B8110623.png)
![(5S,9S)-9-Phenyl-2-(Pyridin-3-Ylmethyl)-2,7-Diazaspiro[4.4]Nonan-1-One](/img/structure/B8110627.png)
